![molecular formula C16H23ClN2O B14168160 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Diazaspiro[55]undecan-1-yl(phenyl)methanone;hydrochloride is a compound belonging to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two piperidine rings fused at specific positionsThis compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .
準備方法
The synthesis of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with appropriate reagents to form the spirocyclic core. The phenyl group and methanone moiety are then introduced through subsequent reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product .
化学反応の分析
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors.
Medicine: The compound’s potential biological activities, such as anti-inflammatory and analgesic properties, make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cell signaling pathways and physiological responses .
類似化合物との比較
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride can be compared with other similar compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but contains an additional nitrogen atom.
1-oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in the spirocyclic core and is studied for its antituberculosis activity.
3,9-disubstituted-spiro[5.5]undecane: These derivatives have various substituents at positions 3 and 9, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group and methanone moiety, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChIキー |
XTPXBGNLOXUKBX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



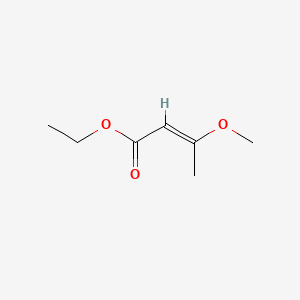

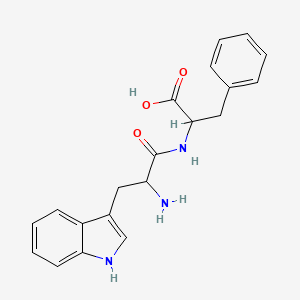
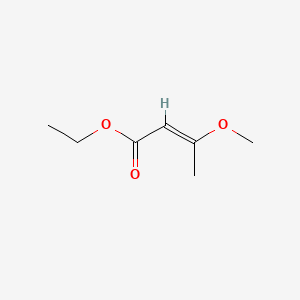
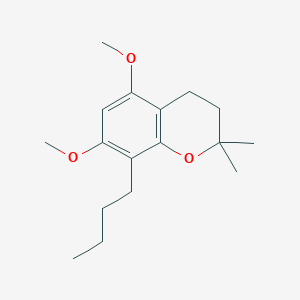
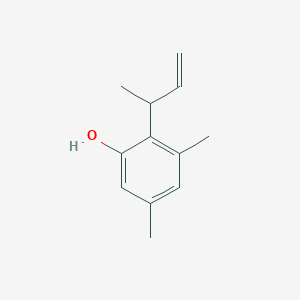
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
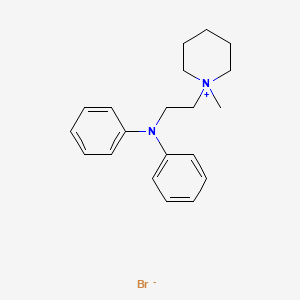
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
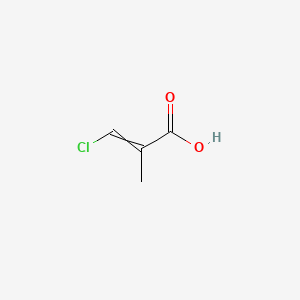
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
